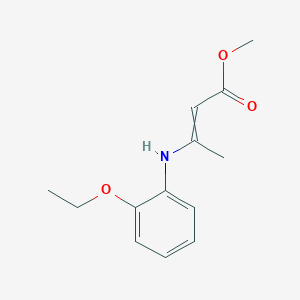
Methyl 3-(2-ethoxyanilino)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-ethoxyanilino)but-2-enoate is an organic compound with the molecular formula C13H17NO3 It is a derivative of butenoic acid and is characterized by the presence of an ethoxy group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-ethoxyanilino)but-2-enoate can be synthesized from methyl 3-oxobutanoate and 4-ethoxybenzenamine using a catalytic amount of indium(III) bromide (InBr3) under solvent-free conditions . The reaction involves the formation of a β-enamino ester, which is facilitated by the catalytic action of InBr3. The reaction conditions are typically mild, and the product is obtained in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable synthetic routes that can be adapted for large-scale production. The use of catalytic processes and solvent-free conditions can be advantageous in industrial settings due to their cost-effectiveness and environmental benefits.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-ethoxyanilino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 3-(2-ethoxyanilino)but-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(2-ethoxyanilino)but-2-enoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(bromomethyl)but-3-enoate: Similar in structure but contains a bromomethyl group instead of an ethoxyanilino group.
Methyl 3-(4-ethoxyanilino)but-2-enoate: A positional isomer with the ethoxy group attached to the 4-position of the aniline ring.
Uniqueness
Methyl 3-(2-ethoxyanilino)but-2-enoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
885469-89-6 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 3-(2-ethoxyanilino)but-2-enoate |
InChI |
InChI=1S/C13H17NO3/c1-4-17-12-8-6-5-7-11(12)14-10(2)9-13(15)16-3/h5-9,14H,4H2,1-3H3 |
InChI Key |
VEZFAYUTCAUJSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=CC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















